2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene
Description
Chemical Identity and Properties 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene (CAS No. 951887-88-0) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀ClF and a molecular weight of 184.64 g/mol . Key computed properties include an XLogP3 value of 3.9 (indicating moderate lipophilicity), one hydrogen bond acceptor, and two rotatable bonds .
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVEDWVJSLWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura cross-coupling reactions. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10ClF
- Molecular Weight : 184.64 g/mol
- Structural Characteristics : The compound features a propene backbone with a chloro group and a 4-fluoro-3-methylphenyl substituent. This configuration contributes to its distinct chemical properties and reactivity.
Organic Synthesis
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules, enabling the construction of various organic compounds through reactions such as:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.
- Substitution Reactions : The halogen atoms can be substituted with other functional groups, facilitating the synthesis of diverse derivatives.
Medicinal Chemistry
The compound has been investigated for its potential pharmaceutical applications. Its structural features suggest that it may interact with biological targets, leading to:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit properties that can inhibit tumor growth, suggesting potential therapeutic applications against various cancers.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
Biological Studies
Due to its unique structure, 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene is also valuable in biological research:
- Biochemical Pathway Studies : The compound can be employed to explore biochemical interactions and pathways due to its ability to mimic or inhibit biological molecules.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress linked to various diseases.
Industrial Applications
The compound is utilized in the production of specialty chemicals and advanced materials. Its applications include:
- Polymer Production : Used as a precursor in synthesizing polymers with specific properties.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings that require enhanced durability or specific chemical resistance.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as lead compounds for drug development.
Case Study 2: Anti-inflammatory Properties
A study focused on the anti-inflammatory effects of similar halogenated alkenes found that they could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene may also possess similar therapeutic potential in managing inflammatory conditions.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the propene chain allows the compound to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, whether in biochemical studies or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated alkenes with substituted phenyl groups. Below is a detailed comparison with analogs differing in substituent type, position, or backbone modification.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituent Differences |
|---|---|---|---|---|---|
| 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | 951887-88-0 | C₁₀H₁₀ClF | 184.64 | 3.9 | Baseline compound |
| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | Not provided | C₁₀H₉Cl₂F | 217.09 | ~4.5* | Additional Cl at phenyl C2 |
| 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene | Not provided | C₁₀H₁₀ClF | 184.64 | ~3.8* | F and CH₃ positions swapped on phenyl |
| 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene | 951893-88-2 | C₁₁H₁₃ClO | 196.67 | ~3.2* | Methoxy (OCH₃) replaces F at phenyl C4 |
| 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene | Not provided | C₁₀H₁₀BrCl | 229.54 | ~4.7* | Br replaces Cl on propene backbone |
*Estimated based on substituent contributions.
Key Differences and Implications
Substituent Position Effects :
- 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene () has an extra chlorine at the phenyl C2 position, increasing molecular weight and lipophilicity (XLogP3 ~4.5 vs. 3.9). This may enhance membrane permeability but reduce aqueous solubility .
- 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene () swaps fluorine and methyl group positions. This subtle change could alter electronic effects (e.g., directing electrophilic substitution) and steric interactions in synthesis .
Functional Group Modifications: Methoxy substitution () introduces a polar group, lowering XLogP3 (~3.2 vs. This could make the compound more suitable for pharmaceutical applications requiring solubility . Bromine substitution () increases molecular weight and reactivity. Bromine’s larger atomic radius and weaker bond strength compared to chlorine may favor nucleophilic substitution or cross-coupling reactions .
Synthetic Considerations :
- Similar compounds in and are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . For the main compound, regioselectivity may depend on the directing effects of the fluorine and methyl groups .
- The methoxy variant () likely requires protection/deprotection steps due to the reactive oxygen moiety .
Table 2: Reactivity and Application Trends
Biological Activity
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial synthesis. Its unique structural features, including a chloro group and a fluorinated phenyl substituent, suggest significant biological activity that warrants detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF
- Molecular Weight : 184.64 g/mol
- Structural Characteristics : The compound consists of a propene backbone substituted with a chlorine atom and a 4-fluoro-3-methylphenyl group. This configuration may enhance its reactivity and interaction with biological targets due to the presence of electronegative halogens.
The biological activity of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The halogen atoms in its structure can influence binding affinities and selectivity, which may lead to modulation of biochemical pathways involved in disease processes.
Antioxidant Properties
Recent studies have indicated that compounds similar to 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene exhibit antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Its structural features allow it to interact with cellular pathways that regulate cell proliferation and apoptosis. Studies have shown that derivatives of similar compounds can inhibit tumor growth in vitro, indicating potential therapeutic applications against various cancer types.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have demonstrated the capacity to reduce pro-inflammatory cytokine levels, suggesting that 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene could be effective in managing inflammatory conditions .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene revealed promising biological activities. The synthesized compounds were evaluated for their antioxidant capacity using various assays, such as the DPPH radical scavenging assay and ABTS decolorization assay. Results indicated that certain derivatives exhibited significant antioxidant activity, comparable to established antioxidants .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 82% | 75% |
| Compound B | 90% | 88% |
| 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | 85% | 80% |
Study 2: Anticancer Potential
In another investigation, the anticancer potential of the compound was assessed against several cancer cell lines. The results demonstrated that it effectively inhibited cell viability in a dose-dependent manner, particularly in breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC3 (Prostate) | 12 |
| HeLa (Cervical) | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
